

Spectroscopic Profile of DL-Threonine Methyl Ester Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *DL-Threonine methyl ester hydrochloride*

Cat. No.: B3421454

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This technical guide provides a comprehensive overview of the spectroscopic data for **DL-Threonine methyl ester hydrochloride**, a derivative of the essential amino acid threonine. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a centralized resource for its spectral characteristics. The guide details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure

DL-Threonine methyl ester hydrochloride

Molecular Formula: C₅H₁₂ClNO₃ Molecular Weight: 169.61 g/mol

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **DL-Threonine methyl ester hydrochloride**. This data is compiled from literature values for closely related compounds and spectral predictions, as a complete, published dataset for this specific molecule is not readily available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **DL-Threonine Methyl Ester Hydrochloride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~4.1-4.3	d	1H	α -H	Coupled to β -H.
~3.9-4.1	m	1H	β -H	Coupled to α -H and $\gamma\text{-CH}_3$.
3.78	s	3H	$-\text{OCH}_3$	Singlet from the methyl ester group.
~1.3-1.4	d	3H	$\gamma\text{-CH}_3$	Coupled to β -H.

Solvent: D_2O . Reference: TMS (0 ppm).

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **DL-Threonine Methyl Ester Hydrochloride**

Chemical Shift (δ) ppm	Assignment	Notes
~170-172	C=O	Carbonyl carbon of the ester.
~66-68	β -C	Carbon bearing the hydroxyl group.
~58-60	α -C	Carbon bearing the amino group.
~52-54	$-\text{OCH}_3$	Methyl carbon of the ester.
~19-21	γ -C	Methyl group carbon.

Solvent: D_2O . Reference: TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **DL-Threonine Methyl Ester Hydrochloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Strong, Broad	O-H stretch (hydroxyl group)
~3100-2800	Strong, Broad	N-H stretch (ammonium group)
~2980-2940	Medium	C-H stretch (aliphatic)
~1745-1735	Strong	C=O stretch (ester carbonyl)
~1600-1500	Medium	N-H bend (ammonium group)
~1250-1200	Strong	C-O stretch (ester)
~1100-1050	Medium	C-O stretch (hydroxyl group)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **DL-Threonine Methyl Ester Hydrochloride**

m/z	Ion	Notes
134.0817	[M-HCl+H] ⁺	Protonated molecule (free base).
116.0712	[M-HCl-H ₂ O+H] ⁺	Loss of water from the protonated molecule.
74.0606	[M-HCl-C ₂ H ₅ O] ⁺	Loss of the ethoxy group.
59.0391	[COOCH ₃] ⁺	Fragment corresponding to the methyl ester group.
45.0340	[CH(OH)CH ₃] ⁺	Fragment from cleavage of the C _α -C _β bond.

Ionization mode: Electrospray Ionization (ESI+).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples and equipment.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **DL-Threonine methyl ester hydrochloride** in 0.5-0.7 mL of deuterium oxide (D₂O). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
 - Apply a 90° pulse with a relaxation delay of 1-5 seconds.
 - Process the data with an exponential window function and Fourier transform.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS or TSP).
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a proton-decoupled pulse sequence.
 - Acquire a larger number of scans (typically several thousand) due to the low natural abundance of ¹³C.
 - Process the data with an exponential window function and Fourier transform.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **DL-Threonine methyl ester hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - Typically, scan the range from 4000 to 400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

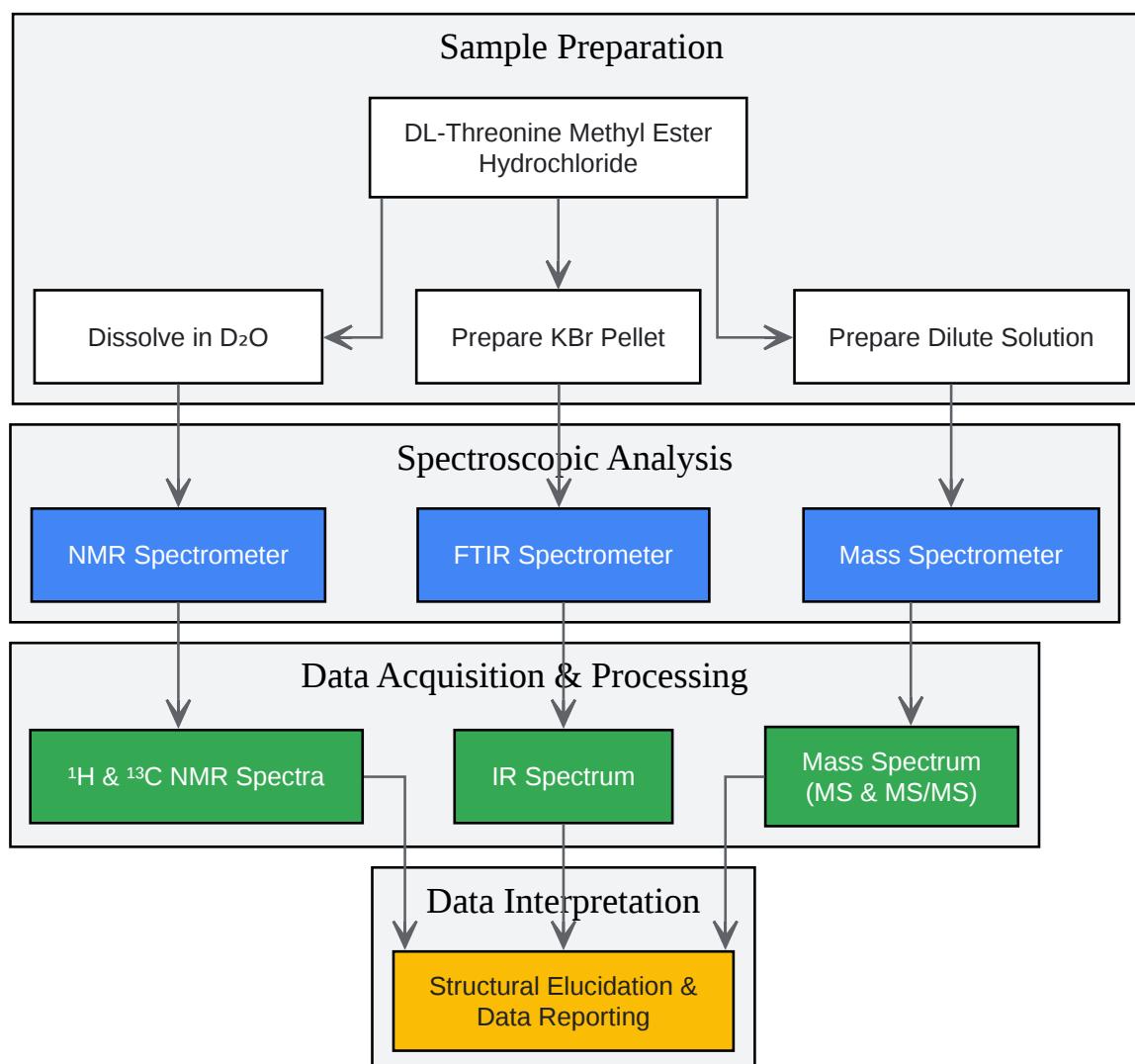
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **DL-Threonine methyl ester hydrochloride** (approximately 10-100 μM) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
- Acquisition (ESI+):
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Set the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable and optimal ionization.

- Acquire mass spectra in the positive ion mode over a relevant m/z range (e.g., 50-300 amu).
- For fragmentation analysis (MS/MS), select the parent ion of interest (e.g., m/z 134.1) and apply collision-induced dissociation (CID) with varying collision energies to generate a fragment ion spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **DL-Threonine methyl ester hydrochloride**.



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Caption: General workflow for spectroscopic analysis.

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